molecular formula C7H8BrNO2 B2714943 5-Bromo-3-methoxy-2-methylpyridin-4-ol CAS No. 71001-57-5

5-Bromo-3-methoxy-2-methylpyridin-4-ol

Cat. No.: B2714943
CAS No.: 71001-57-5
M. Wt: 218.05
InChI Key: GWVMUNNIFCHAQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Mode of Action

The specific mode of action of This compound It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by This compound It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets and the context of the reaction.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its molecular weight is 18802 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

The molecular and cellular effects of This compound As a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , it can be inferred that it may have effects on cell adhesion and somatostatin receptor signaling.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known to be stable under room temperature in continental us , suggesting that it may have good stability under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-methylpyridin-4-ol typically involves the bromination of 3-methoxy-2-methylpyridine followed by hydroxylation. One common method includes the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of pyridine alcohols.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-methoxy-2-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

5-Bromo-3-methoxy-2-methylpyridin-4-ol is a heterocyclic compound belonging to the pyridine family, characterized by a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₇H₈BrNO, with a molecular weight of approximately 202.05 g/mol. This compound has garnered interest in various fields due to its unique structural features that enhance its reactivity and biological activity.

The compound's specific substitution pattern contributes to its biological properties, making it a subject of ongoing research. Its structure allows for interactions with various biological molecules, which can lead to diverse biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory activities. The following sections summarize key findings from recent studies regarding its biological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties . For instance, pyridine derivatives have been reported to inhibit the growth of various bacteria and fungi. The antimicrobial activity of this compound can be attributed to:

  • Inhibition of bacterial cell wall synthesis
  • Disruption of microbial membrane integrity

Case Study: Antibacterial Testing

A comparative study on related pyridine derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 4.69 to 22.9 µM for Gram-positive bacteria and 2.33 to 156.47 µM for Gram-negative bacteria .

CompoundMIC against E. coli (µM)MIC against S. aureus (µM)
This compoundTBDTBD
Related Pyridine Derivative A0.01950.0048
Related Pyridine Derivative B0.00480.0098

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells
  • Inhibition of tumor growth

The compound's ability to interact with specific enzymes involved in cancer cell proliferation is an area of active investigation.

Research Findings

A study involving various pyridine derivatives indicated that certain structural modifications could enhance anticancer activity, suggesting potential pathways for further development .

The biological activity of this compound is thought to be mediated through its interactions with biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.

Properties

IUPAC Name

5-bromo-3-methoxy-2-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-4-7(11-2)6(10)5(8)3-9-4/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMUNNIFCHAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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